1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a fluorine atom, a pyridine ring, and a chromeno-pyrrole core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step synthetic routes. One common approach includes the following steps:
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Formation of the Chromeno-Pyrrole Core: : This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno-pyrrole core. Reagents such as acyl bromides and pyrrole derivatives are often used in the presence of catalysts like cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate the cyclization reaction .
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Introduction of the Chlorophenyl and Fluorine Groups: : The chlorophenyl and fluorine groups are introduced through substitution reactions. For instance, the chlorophenyl group can be added via a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives, while the fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) .
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Final Assembly: : The final step involves the coupling of the pyridine ring to the chromeno-pyrrole core. This can be achieved through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate palladium catalysts and base conditions .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorine sites. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides .
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Cyclization: : Intramolecular cyclization reactions can be performed to form additional ring structures, enhancing the compound’s complexity and potential biological activity .
Scientific Research Applications
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been explored for various scientific research applications:
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Chemistry: : The compound serves as a valuable scaffold for the synthesis of more complex heterocyclic systems.
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Biology: : In biological research, the compound has shown promise as a potential therapeutic agent. Its structural features enable interactions with various biological targets, making it a candidate for drug discovery and development .
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Medicine: : The compound’s potential medicinal properties are being investigated for the treatment of various diseases.
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Industry: : In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, as well as in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptor sites, leading to altered cellular signaling pathways .
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Pathways Involved: : The compound’s effects are mediated through pathways such as apoptosis, cell cycle regulation, and signal transduction. By influencing these pathways, the compound can induce cell death in cancer cells, modulate immune responses, or affect neurotransmitter release .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds: : Compounds such as this compound, pyrrolo[1,2-a]pyrazines, and imidazo[1,2-a]pyridines share structural similarities .
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Uniqueness: : The presence of the chromeno-pyrrole core, combined with the chlorophenyl and fluorine substituents, imparts unique chemical reactivity and biological activity to this compound. This distinguishes it from other similar compounds and makes it a valuable candidate for further research and development .
Biological Activity
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multicomponent reaction involving the interaction of various precursors. The synthetic route typically includes the condensation of substituted phenols with pyrrole derivatives, leading to the formation of the chromeno-pyrrole framework. The presence of a chlorophenyl and a fluorine atom in its structure enhances its pharmacological profile by influencing its electronic properties and interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antitumor activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example, one study demonstrated that a related compound inhibited the proliferation of colon cancer cell lines (HCT-116, SW-620) with a GI50 value in the nanomolar range (approximately 1.0–1.6 × 10^-8 M) .
The mechanism by which this compound exerts its antitumor effects appears to involve interaction with key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may act as an inhibitor of receptor tyrosine kinases (RTKs), such as EGFR and VEGFR2, which are critical in tumor growth and angiogenesis .
In Vivo Studies
In vivo studies using chemically induced models of colon cancer have demonstrated that compounds related to this class can significantly reduce tumor growth. These findings suggest that the compound not only inhibits tumor cell proliferation but may also interfere with tumor microenvironment interactions .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrole derivatives revealed that specific modifications to the chromeno-pyrrole structure enhanced anticancer activity against various cell lines. The introduction of electron-withdrawing groups like fluorine and chlorine improved binding affinity to target proteins involved in cancer progression.
Case Study 2: Pharmacokinetics and Toxicology
Another investigation assessed the pharmacokinetics of related compounds in animal models. The results indicated favorable absorption and distribution profiles with low toxicity levels observed during acute toxicity tests. This suggests potential for further development into therapeutic agents .
Properties
IUPAC Name |
1-(4-chlorophenyl)-7-fluoro-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClFN2O3/c23-13-6-4-12(5-7-13)19-18-20(27)15-11-14(24)8-9-16(15)29-21(18)22(28)26(19)17-3-1-2-10-25-17/h1-11,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFRDAVGVHVAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.